N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Overview
Description
N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a complex organic compound with the molecular formula C16H23N3O3S. This compound belongs to the quinoxaline family, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate diethylamino derivatives with suitable sulfonamide precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the quinoxaline core.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding quinoxaline-3-sulfonic acids.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoxaline ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions that involve oxidative stress and inflammation.
Industry: The compound's unique properties make it valuable in the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor, modulating biochemical pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but research suggests involvement in cellular signaling processes.
Comparison with Similar Compounds
Quinoxaline-2-carboxylic acid: A structurally related compound with applications in pharmaceuticals.
N,N-Diethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b]quinoline-4-carboxamide: Another quinoxaline derivative with potential biological activity.
Uniqueness: N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide stands out due to its specific structural features and the presence of the sulfonamide group, which can impart unique chemical and biological properties compared to other quinoxaline derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Ongoing research continues to uncover new uses and mechanisms, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-diethyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-18(4-2)23(21,22)12-8-9-14-13(11-12)17-16(20)15-7-5-6-10-19(14)15/h8-9,11,15H,3-7,10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKYTDVKYNTWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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